molecular formula C21H14N4O8S B4581386 2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B4581386
M. Wt: 482.4 g/mol
InChI Key: ZPUBOKGPMZMRBO-UHFFFAOYSA-N
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Description

2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H14N4O8S and its molecular weight is 482.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.05323459 g/mol and the complexity rating of the compound is 1020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

Compounds within the benzo[de]isoquinoline-dione class have been evaluated for their antiviral properties. Specifically, derivatives such as 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione and 5-nitro-2-[2-(1-pyrrolidine)-ethyl]-benzo[de]isoquinoline-1,3-dione demonstrated inhibitory activity against herpes simplex and vaccinia viruses in chick embryo cell cultures. However, influenza and Sindbis virus replication were unaffected. These findings highlight the potential of these compounds in the development of antiviral therapies, emphasizing their role in preventing or reducing the severity of ocular and dermal infections caused by vaccinia virus in rabbit models (GARCIA-GANCEDO et al., 1979).

Photoinitiating Systems for Polymerization

Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-diones, including those with nitro- or amino- substituents, have been utilized in photoinitiating systems for polymerization. These systems can efficiently initiate the polymerization of epoxides and acrylates under exposure to various visible LEDs, including violet-blue, green, and red light. This application demonstrates the utility of these compounds in polymer science, especially in enabling polymerization under mild conditions and potentially across a panchromatic range (Xiao et al., 2015).

Sensing and Detection Applications

A water-soluble fluorescent sensor based on a derivative of 2-(2-(8-hydroxyquinolin)-yl)benzimidazole, which likely shares structural similarities with the compound of interest, has been synthesized. This sensor shows highly selective and sensitive detection of Hg2+ ions with a fluorescence "ON–OFF" response in buffered aqueous solutions. This application is significant for environmental monitoring and the detection of mercury ions, showcasing the versatility of related compounds in sensor development (Zhong et al., 2014).

Serine Protease Inactivation

N-(Sulfonyloxy)phthalimides and analogous compounds, such as 1H-benz[de]isoquinoline-1,3(2H)-diones, have been identified as potent inactivators of serine proteases. These compounds act as suicide substrates, leading to irreversible modification of the target protease, which has implications for therapeutic interventions in conditions mediated by serine proteases (Neumann & Gütschow, 1994).

properties

IUPAC Name

(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 1,3-dimethyl-2-oxobenzimidazole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O8S/c1-22-16-7-6-13(10-17(16)23(2)21(22)28)34(31,32)33-24-19(26)14-5-3-4-11-8-12(25(29)30)9-15(18(11)14)20(24)27/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUBOKGPMZMRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)ON3C(=O)C4=CC=CC5=CC(=CC(=C54)C3=O)[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 5
2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

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